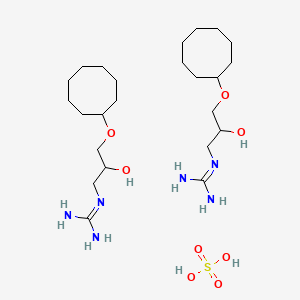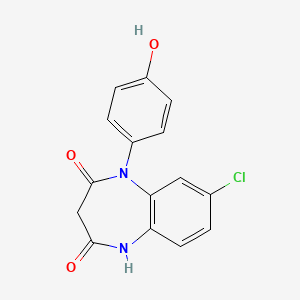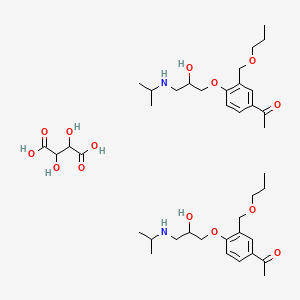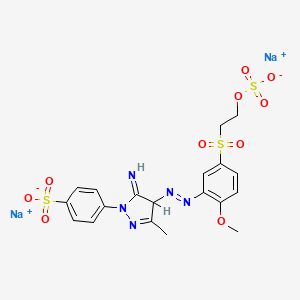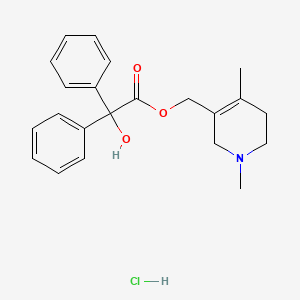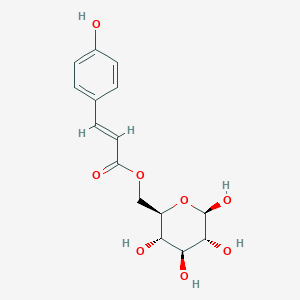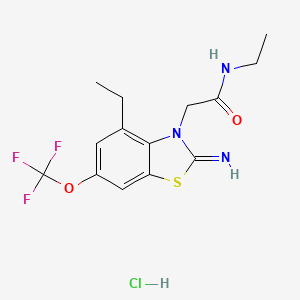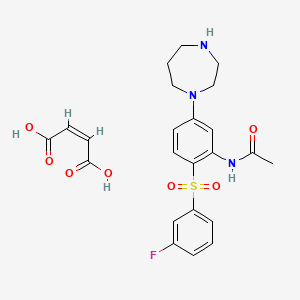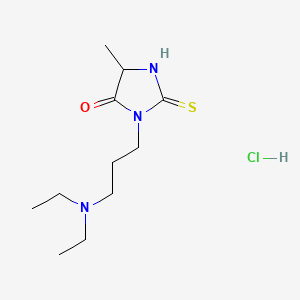
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, a methyl group, and a thiohydantoin core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable alkyl halide to form the diethylamino propyl intermediate. This intermediate is then reacted with a thiohydantoin derivative under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with carboxyl groups on proteins and other biomolecules, leading to the formation of stable amide linkages. This process is facilitated by the activation of carboxyl groups through the formation of reactive intermediates, such as O-acylisourea .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
N,N’-Diisopropylcarbodiimide (DIC): Known for its use in peptide synthesis and other organic transformations.
Uniqueness
3-(3-(Diethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its thiohydantoin core and diethylamino propyl group provide unique properties that differentiate it from other carbodiimide reagents .
Properties
CAS No. |
86503-35-7 |
|---|---|
Molecular Formula |
C11H22ClN3OS |
Molecular Weight |
279.83 g/mol |
IUPAC Name |
3-[3-(diethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C11H21N3OS.ClH/c1-4-13(5-2)7-6-8-14-10(15)9(3)12-11(14)16;/h9H,4-8H2,1-3H3,(H,12,16);1H |
InChI Key |
MDUKDIFXGGTQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)

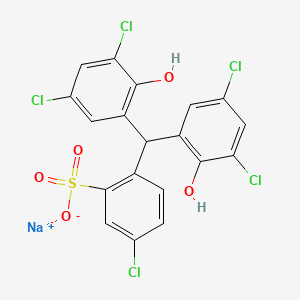
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
